3,6,7-Trimethyl-benzofuran-2-carboxylic acid synthesis pathways
3,6,7-Trimethyl-benzofuran-2-carboxylic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 3,6,7-Trimethyl-benzofuran-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for 3,6,7-trimethyl-benzofuran-2-carboxylic acid, a molecule of interest within the broader class of benzofurans. Benzofuran scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Given the importance of this structural motif in drug discovery, this document outlines robust and scientifically grounded synthetic strategies, intended for researchers, medicinal chemists, and professionals in drug development. The proposed routes are based on well-established named reactions and modern synthetic methodologies, ensuring a high degree of scientific integrity and practical applicability.
Introduction: The Significance of the Benzofuran-2-Carboxylic Acid Scaffold
The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in the development of therapeutic agents.[1] Derivatives of benzofuran exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antihyperglycemic properties.[1] The carboxylic acid functional group, in particular, plays a crucial role in the pharmacokinetic and pharmacodynamic profiles of many drugs. It can enhance water solubility and often serves as a key interaction point with biological targets, such as enzymes and receptors.[2][3]
The target molecule, 3,6,7-trimethyl-benzofuran-2-carboxylic acid, combines the privileged benzofuran core with a specific substitution pattern that can influence its biological activity and metabolic stability. This guide will explore viable synthetic routes starting from readily available precursors, with a focus on explaining the underlying chemical principles and experimental considerations for each step.
Proposed Synthetic Pathway I: Perkin Rearrangement of a Substituted Coumarin
A highly effective and historically significant method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[4][5][6] This pathway involves the base-catalyzed ring contraction of a coumarin intermediate to form the desired benzofuran ring system.
Overall Reaction Scheme:
Caption: Proposed synthesis of the target compound via the Perkin Rearrangement.
Step 1: Formylation of 2,3,5-Trimethylphenol
The synthesis commences with the formylation of 2,3,5-trimethylphenol to introduce a carbonyl group ortho to the hydroxyl moiety, yielding the corresponding salicylaldehyde derivative. The Reimer-Tiemann reaction is a classical method for this transformation.[7]
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Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) from chloroform in the presence of a strong base. The electron-rich phenoxide ion then attacks the electrophilic carbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde.
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Experimental Protocol (General):
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Dissolve 2,3,5-trimethylphenol in an aqueous solution of a strong base (e.g., sodium hydroxide).
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Heat the solution and add chloroform dropwise with vigorous stirring.
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Maintain the reaction at reflux for several hours.
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After cooling, acidify the reaction mixture to precipitate the product.
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Purify the resulting 2-hydroxy-4,5,6-trimethylbenzaldehyde by recrystallization or column chromatography.
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Step 2: Synthesis and Bromination of the Coumarin Intermediate
The synthesized salicylaldehyde derivative is then converted to a 3-bromocoumarin. This can be achieved through a Pechmann condensation to form the coumarin, followed by bromination.
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Mechanism: The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. For the synthesis of a simple coumarin, reaction with malonic acid (Doebner variation of the Knoevenagel condensation) can be employed, followed by decarboxylation. Subsequent bromination at the 3-position can be achieved using N-bromosuccinimide (NBS).
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Experimental Protocol (General):
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React 2-hydroxy-4,5,6-trimethylbenzaldehyde with a suitable reagent like malonic acid in the presence of a base such as pyridine to form the corresponding coumarin-3-carboxylic acid, which can be decarboxylated upon heating.
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Alternatively, use a Perkin reaction with acetic anhydride and sodium acetate to form the coumarin.[3]
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The resulting 5,6,8-trimethylcoumarin is then dissolved in a suitable solvent like acetonitrile.
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N-bromosuccinimide (NBS) is added, and the reaction can be facilitated by microwave irradiation for a rapid and high-yield conversion to 3-bromo-5,6,8-trimethylcoumarin.[4]
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Step 3: The Perkin Rearrangement
This is the key step where the 3-bromocoumarin undergoes a ring contraction to form the benzofuran-2-carboxylic acid.[4][8]
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Mechanism: The reaction is initiated by a base-catalyzed ring fission of the 3-bromocoumarin. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring.[4]
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Experimental Protocol (General):
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Dissolve the 3-bromo-5,6,8-trimethylcoumarin in ethanol.
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Add a solution of sodium hydroxide.
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The reaction can be performed under reflux for several hours or expedited using microwave irradiation (e.g., 5 minutes at 79°C).[4]
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After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the final product, 3,6,7-trimethyl-benzofuran-2-carboxylic acid.
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The product can be purified by filtration and recrystallization.
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Proposed Synthetic Pathway II: O-Alkylation and Intramolecular Cyclization
An alternative and widely used approach for benzofuran synthesis involves the O-alkylation of a phenol followed by an intramolecular cyclization.[9][10]
Overall Reaction Scheme:
Caption: Alternative synthesis via O-alkylation and subsequent cyclization.
Step 1: O-Alkylation of 2,3,5-Trimethylphenol
The hydroxyl group of 2,3,5-trimethylphenol is alkylated using an α-haloester, such as ethyl 2-bromopropanoate, to introduce the precursor for the furan ring. The methyl group on the propanoate will become the 3-methyl group of the benzofuran.
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Mechanism: This is a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a base, acts as a nucleophile and displaces the bromide from the α-haloester.
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Experimental Protocol (General):
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Dissolve 2,3,5-trimethylphenol in a polar aprotic solvent like acetone or DMF.
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Add a base such as potassium carbonate (K₂CO₃).
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Add ethyl 2-bromopropanoate and heat the mixture to reflux for several hours.
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Monitor the reaction by TLC. Upon completion, filter off the base and evaporate the solvent.
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The crude ether can be purified by column chromatography.
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Step 2: Intramolecular Cyclization and Hydrolysis
The resulting ether intermediate undergoes an intramolecular Friedel-Crafts-type acylation to form the benzofuran ring, followed by hydrolysis of the ester to the carboxylic acid.
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Mechanism: A strong acid or Lewis acid can be used to promote the cyclization, where the aromatic ring attacks the carbonyl carbon of the ester. Subsequent dehydration forms the furan ring. The final step is the hydrolysis of the ester to the carboxylic acid.
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Experimental Protocol (General):
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The crude ether can be treated with a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent and heated.
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This will effect the cyclization to form ethyl 3,6,7-trimethyl-benzofuran-2-carboxylate.
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The resulting ester is then hydrolyzed using a base (e.g., NaOH or KOH) in an alcohol/water mixture, followed by acidification to yield the final product.
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Data Summary
| Pathway | Step | Starting Material | Key Reagents | Product |
| I: Perkin Rearrangement | 1 | 2,3,5-Trimethylphenol | Chloroform, NaOH | 2-Hydroxy-4,5,6-trimethylbenzaldehyde |
| 2 | 2-Hydroxy-4,5,6-trimethylbenzaldehyde | Acetic anhydride, NBS | 3-Bromo-5,6,8-trimethylcoumarin | |
| 3 | 3-Bromo-5,6,8-trimethylcoumarin | NaOH, Ethanol | 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | |
| II: O-Alkylation | 1 | 2,3,5-Trimethylphenol | Ethyl 2-bromopropanoate, K₂CO₃ | Ethyl 2-((2,3,5-trimethyl)phenoxy)propanoate |
| 2 | Ethyl 2-((2,3,5-trimethyl)phenoxy)propanoate | PPA, NaOH (for hydrolysis) | 3,6,7-Trimethyl-benzofuran-2-carboxylic acid |
Conclusion
The synthesis of 3,6,7-trimethyl-benzofuran-2-carboxylic acid can be approached through multiple reliable and well-documented strategies. The Perkin rearrangement pathway offers a classic and robust method, particularly with modern enhancements like microwave-assisted reactions that can significantly reduce reaction times.[4] The O-alkylation and cyclization route provides a versatile alternative. The choice of pathway may depend on the availability of specific reagents, desired scale, and laboratory equipment. Both proposed routes are grounded in fundamental principles of organic synthesis and offer a high probability of success for obtaining the target compound for further investigation in medicinal chemistry and drug development programs.
References
- Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-775.
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- Fulle, S., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2874.
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Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]
- Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.
- Lindhardt, A. T., et al. (2020).
- El-Sayed, M. A. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027.
- Kleemann, A. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
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Figure 1. Chemical Structure of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid.



